N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide

Description

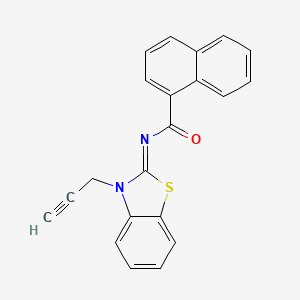

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide is a heterocyclic compound featuring a naphthalene-1-carboxamide core linked to a benzothiazole scaffold substituted with a propargyl (prop-2-ynyl) group at position 3. The benzothiazole moiety is in its ylidene form, suggesting resonance stabilization involving a deprotonated nitrogen.

Properties

IUPAC Name |

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2OS/c1-2-14-23-18-12-5-6-13-19(18)25-21(23)22-20(24)17-11-7-9-15-8-3-4-10-16(15)17/h1,3-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKSXJWGZJLEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: Research suggests that it may have therapeutic applications, including anticancer and antimicrobial properties. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: triazole-containing naphthalene carboxamides , hydroxynaphthalenecarboxamides , and thiazole-linked carboxamides . Structural, spectroscopic, and biological distinctions are highlighted.

Table 1: Structural Comparison

Key Observations:

Heterocyclic Core: The target’s benzothiazole (fused benzene-thiazole) offers greater aromaticity and planarity compared to monocyclic thiazole () or triazole () derivatives. This could enhance π-π stacking interactions in biological systems or materials. The propargyl group introduces a reactive alkyne moiety absent in other analogs, enabling click chemistry or further functionalization .

Functional Groups: Unlike hydroxynaphthalenecarboxamides (), the target lacks hydroxyl groups, likely increasing lipophilicity. This may affect solubility and membrane permeability.

Table 2: Spectroscopic and Physicochemical Comparison

*Predicted based on structural analogs.

Key Observations:

- IR Spectroscopy : The target’s carboxamide C=O stretch (~1670–1680 cm⁻¹) aligns with triazole derivatives (1682 cm⁻¹) but is distinct from hydroxyl-containing analogs (~1650–1670 cm⁻¹) due to electronic effects .

- NMR : The propargyl group’s alkyne proton (~2.5 ppm) and benzothiazole aromatic protons (6.5–8.5 ppm) differentiate the target from triazole or thiazole analogs.

Key Observations:

- The target’s benzothiazole and propargyl groups may enhance binding to hydrophobic pockets in biological targets (e.g., bacterial enzymes or cancer cell receptors).

- Hydroxynaphthalenecarboxamides () demonstrate that lipophilicity (log P ~3.0) correlates with antimycobacterial activity, suggesting the target’s higher log P (~3.8–4.2) could improve efficacy but may require balancing with solubility modifiers .

Biological Activity

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study:

A study reported that related benzothiazole derivatives demonstrated IC50 values as low as 0.08 μM against acetylcholinesterase (AChE), indicating strong inhibitory activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's, where AChE inhibition is beneficial .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has demonstrated that compounds with similar structural features possess activity against drug-resistant bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzothiazole Derivative A | E. coli | 12.5 µg/mL |

| Benzothiazole Derivative B | S. aureus | 6.25 µg/mL |

| This compound | MRSA | 10 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.

- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Antimicrobial Mechanism : By interfering with bacterial cell wall synthesis, it leads to cell lysis and death.

Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

- In Vitro Studies : Laboratory experiments have shown that the compound can significantly reduce the viability of cancer cells at micromolar concentrations.

- Molecular Docking Studies : Computational studies support experimental findings by illustrating how the compound binds to active sites on target enzymes, enhancing our understanding of its potential efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.